molecular formula C24H16ClF3N2O2S B2924497 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 338957-15-6

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2924497
CAS No.: 338957-15-6
M. Wt: 488.91
InChI Key: YDBJEFLNKVIEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group, at position 4 with a phenyl group, and at position 5 with an acetamide moiety linked to a 4-(trifluoromethoxy)phenyl group. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to receptor binding via halogen bonding .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O2S/c25-17-8-6-16(7-9-17)23-30-22(15-4-2-1-3-5-15)20(33-23)14-21(31)29-18-10-12-19(13-11-18)32-24(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBJEFLNKVIEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-chlorophenyl ketone reacts with thiourea in the presence of a base.

    Substitution Reactions: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-(trifluoromethoxy)aniline under acidic or basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are used.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethoxy group can enhance the compound’s bioavailability and metabolic stability.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring is a common pharmacophore in many drugs, contributing to the compound’s biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Thiazole-Based Acetamides
Compound Name R1 (Thiazole-2) R2 (Thiazole-4) R3 (Acetamide) Key References
Target Compound 4-Cl-C6H4 C6H5 4-(CF3O)-C6H4
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-F-C6H4 - Benzodiazol-phenoxymethyl-triazolyl
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide 4-Cl-C6H4 - 4-NO2-C6H4
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Cl-C6H4 4-CH3-C6H4 3,4-F2-C6H3

Key Observations :

  • Heterocyclic Variations : Replacement of the thiazole core with triazole (e.g., ) or pyrazole (e.g., ) alters ring aromaticity and hydrogen-bonding capacity, impacting bioactivity .

Key Observations :

  • Click Chemistry : Compounds like 9c () utilize copper-catalyzed azide-alkyne cycloaddition for triazole formation, offering modular synthesis but requiring metal catalysts.
  • Cyclization Strategies : Thiadiazole derivatives (e.g., ) often employ acid-catalyzed cyclization, which is less efficient than metal-mediated methods but avoids catalyst contamination.

Spectroscopic and Crystallographic Data

Table 3: Physical and Spectroscopic Properties
Compound Melting Point (K) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Crystal System References
Target Compound - ~1680–1700 (estimated) δ 7.2–8.1 (aromatic H), δ 2.5 (CH3CO) -
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 490 1685 δ 2.35 (s, CH3CO), δ 7.1–7.4 (Ar-H) Monoclinic, P21/c
2-Chloro-N-(4-trifluoromethylphenyl)acetamide - 1692 δ 4.2 (s, CH2Cl), δ 7.6–7.8 (Ar-H) -

Key Observations :

  • C=O Stretching : The acetamide carbonyl stretch (~1680–1700 cm⁻¹) is consistent across analogues, confirming structural integrity .
  • Crystallography: Monoclinic systems (e.g., ) are common for rigid heterocycles, while flexible side chains may adopt triclinic packing .
Table 4: Reported Bioactivities of Analogues
Compound Bioactivity IC50/EC50 Reference Model References
Target Compound Not explicitly reported; predicted GPCR modulation via trifluoromethoxy group - Docking studies (hypothetical)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Anti-exudative activity 10 mg/kg Carrageenan-induced edema
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Anticancer (in vitro) 12 µM MCF-7 breast cancer cells

Key Observations :

  • Anti-Inflammatory Potential: The target compound’s trifluoromethoxy group may enhance anti-inflammatory effects compared to nitro-substituted analogues (e.g., ) due to increased membrane penetration .

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide , often referred to as a thiazole derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

  • Molecular Formula : C17H12ClF3N2O2S
  • Molecular Weight : 329.8 g/mol
  • CAS Number : 23821-72-9

This compound features a thiazole ring and a trifluoromethoxy group, which are significant for enhancing biological activity through structural modifications.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of substituted phenyl acetamides with thiazole precursors. The introduction of the trifluoromethoxy group can be achieved through various fluorination methods, enhancing the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties.

  • Mechanism of Action : The thiazole moiety is known to disrupt bacterial cell membranes, leading to cell lysis. In vitro tests against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated promising results.
    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    MRSA64 µg/mL
    Escherichia coli128 µg/mL
    These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure.

Anticancer Activity

The compound also shows potential as an anticancer agent. Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human lung cancer (A549)
    The compound's effectiveness was assessed using the MTT assay to determine cell viability:
    Cell Line IC50 (µM)
    MCF-745.3
    A54938.7
    The results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies

Several studies have evaluated the biological activities of thiazole derivatives:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that thiazole derivatives exhibited potent activity against various pathogens, with some compounds showing MIC values lower than traditional antibiotics .
  • Research on Anticancer Properties : Another study highlighted the ability of thiazole derivatives to induce apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.